"4-Chloro-2-morpholinoquinazoline" fundamental properties
"4-Chloro-2-morpholinoquinazoline" fundamental properties
An In-depth Technical Guide to 4-Chloro-2-morpholinoquinazoline: A Core Scaffold for Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and application of 4-Chloro-2-morpholinoquinazoline. This compound serves as a pivotal intermediate in medicinal chemistry, particularly in the development of targeted therapeutics. We will delve into its structural attributes, a validated synthetic workflow, and its role as a foundational scaffold for potent kinase inhibitors, with a specific focus on the PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline ring system is recognized as a "privileged" scaffold in drug discovery. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. A significant number of FDA-approved drugs and clinical candidates are built upon this core, most notably in the field of oncology. Their success often stems from their ability to function as ATP-competitive inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.
Within this important class, 4-Chloro-2-morpholinoquinazoline emerges as a particularly valuable building block. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable chemical handle for diversification. The morpholine group at the C2 position often serves to enhance aqueous solubility and can form key hydrogen bonds within a kinase active site, making this intermediate an optimized starting point for library synthesis and lead optimization.
Physicochemical and Structural Properties
The utility of 4-Chloro-2-morpholinoquinazoline in a research setting is underpinned by its well-defined chemical and physical properties.
Core Data
| Property | Value | Reference |
| CAS Number | 39216-67-6 | [1] |
| Molecular Formula | C₁₂H₁₂ClN₃O | [1] |
| Molecular Weight | 249.70 g/mol | [1] |
| IUPAC Name | 4-(4-chloroquinazolin-2-yl)morpholine | [1] |
Chemical Structure
The structure combines the planar quinazoline core with the flexible, saturated morpholine ring. The key feature for synthetic applications is the electrophilic nature of the carbon atom at position 4, directly bonded to the chlorine leaving group.
Caption: 2D Structure of 4-Chloro-2-morpholinoquinazoline.
Predicted Analytical Characteristics
Based on the analysis of structurally similar compounds, the following spectral characteristics can be confidently predicted:
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¹H NMR: The spectrum will show characteristic signals for the four aromatic protons on the quinazoline ring, typically in the range of 7.5-8.5 ppm. The morpholine protons will appear as two distinct multiplets more upfield, around 3.8-4.0 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms.
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¹³C NMR: Aromatic carbons will resonate in the 120-160 ppm region. The C4 carbon, bonded to chlorine, will be significantly deshielded. The morpholine carbons will appear around 45 ppm (N-CH₂) and 66 ppm (O-CH₂).
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Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent [M+H]⁺ ion. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units (e.g., 250.0 and 252.0), which is a definitive confirmation of a monochlorinated compound.
Synthesis and Characterization Workflow
The synthesis of 4-Chloro-2-morpholinoquinazoline is a robust and high-yielding process that relies on the principles of heterocyclic chemistry and nucleophilic substitution.
Synthetic Rationale and Strategy
The most efficient and common strategy involves a two-step process. The first step is the construction of a key intermediate, 2,4-dichloroquinazoline . This intermediate is highly reactive due to the presence of two electrophilic carbon centers. The second step is a regioselective nucleophilic aromatic substitution (SNAr).
The rationale for this regioselectivity lies in the electronic properties of the 2,4-dichloroquinazoline ring. DFT calculations and experimental evidence have shown that the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This al[2]lows for the selective displacement of the C4 chlorine by an amine, such as morpholine, while leaving the C2 chlorine (if present) intact for subsequent functionalization, or in our case, having been pre-functionalized.
Experimental Protocol: Synthesis
This protocol describes the synthesis starting from the commercially available 2,4-dichloroquinazoline.
Reaction: Nucleophilic Aromatic Substitution
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Step 1: Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable aprotic solvent such as dioxane or acetonitrile (approx. 10 mL per mmol of substrate).
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Step 2: Addition of Nucleophile and Base: To the stirred solution, add morpholine (1.1 eq) followed by a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq). The base is critical to scavenge the HCl byproduct generated during the reaction.
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Step 3: Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
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S[2]tep 4: Work-up: After cooling to room temperature, dilute the reaction mixture with water. This will often cause the product to precipitate. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
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Step 5: Purification: Collect the crude product by filtration if it precipitates, or concentrate the combined organic extracts under reduced pressure. The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the final product, 4-Chloro-2-morpholinoquinazoline, as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-Chloro-2-morpholinoquinazoline.
Application in Drug Discovery: A PI3K Inhibitor Scaffold
The primary application of this scaffold is in the synthesis of kinase inhibitors. The 4-amino-quinazoline core is a well-established pharmacophore that mimics the hinge-binding motif of ATP, allowing it to sit within the enzyme's active site.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a host of fundamental cellular functions, including cell proliferation, growth, survival, and metabolism. The pat[3][4]hway is initiated when growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface. This ac[5]tivation recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 ac[3]ts as a docking site for proteins with Pleckstrin Homology (PH) domains, most notably the kinase Akt.
Once r[3]ecruited to the membrane, Akt is phosphorylated and fully activated. Active Akt then phosphorylates a multitude of downstream substrates, leading to:
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Increased Cell Survival: By inhibiting pro-apoptotic proteins.
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E[3]nhanced Proliferation and Growth: Through the activation of mTOR and other cell cycle regulators.
In man[6]y human cancers, this pathway is constitutively active due to mutations in key components (e.g., PI3K itself or loss of the tumor suppressor PTEN), making it a prime target for therapeutic intervention.
[6][7]4.2 Mechanism of Action
Derivatives synthesized from 4-Chloro-2-morpholinoquinazoline are designed to act as ATP-competitive inhibitors of PI3K. The quinazoline core occupies the adenine-binding region of the ATP pocket, while substituents introduced at the C4 position can be tailored to interact with specific residues in the kinase, thereby conferring potency and selectivity. The morpholine group at C2 often enhances solubility and can provide an additional hydrogen bond acceptor to interact with the protein backbone.
Signaling Pathway and Point of Inhibition
Caption: The PI3K/Akt signaling pathway and the inhibition point for quinazoline-based drugs.
Conclusion
4-Chloro-2-morpholinoquinazoline is a high-value, versatile chemical intermediate that serves as a cornerstone for the synthesis of targeted therapeutics. Its predictable reactivity, driven by the activated chlorine at the C4 position, allows for straightforward diversification to generate libraries of potential drug candidates. Its inherent structural features are well-suited for the design of ATP-competitive kinase inhibitors, particularly those targeting the frequently dysregulated PI3K/Akt/mTOR pathway. This guide provides the fundamental chemical properties, a robust synthetic protocol, and the biological rationale necessary for its effective implementation in modern drug discovery and medicinal chemistry research programs.
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